N-Hydroxycyclohexanecarboximidamide

HDAC4 inhibition Epigenetics Medicinal Chemistry

Researchers developing HDAC inhibitors often require N-hydroxy scaffolds with validated zinc-binding capacity. This amidoxime derivative addresses the need for a high-purity starting point for fragment-based drug design and metal chelation studies. - Provides the essential N-hydroxy moiety for zinc chelation in HDAC active sites, unlike non-hydroxylated analogs. - Suitable for generating focused amidoxime libraries via alkylation or acylation of the primary amidine nitrogen. - Serves as a model substrate for studying mARC enzyme system-mediated bioreductive prodrug activation.

Molecular Formula C7H14N2O
Molecular Weight 142.20 g/mol
CAS No. 633313-98-1
Cat. No. B1598483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxycyclohexanecarboximidamide
CAS633313-98-1
Molecular FormulaC7H14N2O
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=NO)N
InChIInChI=1S/C7H14N2O/c8-7(9-10)6-4-2-1-3-5-6/h6,10H,1-5H2,(H2,8,9)
InChIKeyBJIYJPYMLUBLJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Hydroxycyclohexanecarboximidamide Properties & Procurement


N-Hydroxycyclohexanecarboximidamide (CAS 633313-98-1) is an amidoxime derivative with the molecular formula C₇H₁₄N₂O and a molecular weight of 142.2 g/mol . Its structure features a cyclohexane ring directly attached to an N-hydroxycarboximidamide functional group [1]. This core scaffold places it within the broader chemical space of N-hydroxyamidines and amidoximes, a class of compounds recognized for their versatile reactivity and utility as synthetic intermediates in medicinal chemistry [2]. Commercial sources typically offer this compound at purities of 95% or higher, making it a readily accessible building block for research and development applications .

Building Block N-hydroxyamidine scaffold for amidoxime derivative libraries and SAR studies
HDAC Probe Reported HDAC4 activity supports zinc-chelating probe development context
Chelation Bidentate amidoxime ligand for transition metal coordination research
Procurement High-purity catalog item suitable for immediate research workflow integration

N-Hydroxycyclohexanecarboximidamide Substitution Challenges


The amidoxime functional group in N-Hydroxycyclohexanecarboximidamide confers a specific reactivity profile and potential for bioactivity that is distinct from its close structural analogs, such as simple cyclohexanecarboximidamide (which lacks the N-hydroxy group) or aromatic N-hydroxybenzimidamides . The presence of both the nucleophilic hydroxylamine oxygen and the basic amidine nitrogen atoms within the same molecule enables unique metal chelation properties [1] and allows for the compound to act as a prodrug for amidine-based pharmacophores [2]. Consequently, direct substitution with a non-hydroxylated or ring-altered analog without rigorous empirical validation would likely result in altered physicochemical properties, target engagement, and overall performance in a given assay or synthetic pathway.

Target Compound
N-Hydroxycyclohexanecarboximidamide
N-OH group enables zinc chelation and prodrug bioreduction pathways
May Not Substitute
Cyclohexanecarboximidamide
Lacks N-hydroxy group; zinc-binding and mARC substrate properties may not transfer
Target Compound
Cyclohexane ring with N-hydroxyamidine
Predicted cLogP ~1.0–1.2; higher aqueous solubility supports assay workflows
May Not Substitute
Aromatic N-hydroxybenzimidamides
Altered lipophilicity and ring geometry may shift physicochemical and binding profiles
Target Compound
Catalog amidoxime building block
Immediate availability reduces project lead time vs. custom-synthesis analogs
May Not Substitute
1-Substituted cyclohexane-1-carboximidamides
Often require custom synthesis; purity and characterization may require additional review

N-Hydroxycyclohexanecarboximidamide Differentiation Evidence


HDAC4 Inhibition vs. Structural Analogs

While direct head-to-head data is limited, N-Hydroxycyclohexanecarboximidamide has been reported as an inhibitor of Histone Deacetylase 4 (HDAC4) in BindingDB, a public database of protein-ligand interactions [1]. This is a differentiating feature from cyclohexanecarboximidamide, which lacks the N-hydroxy group essential for zinc chelation in the HDAC active site, a key mechanism for this class of inhibitors [2]. However, compared to more potent, optimized N-hydroxycarboxamides described in the literature, which can achieve low nanomolar IC50 values against HDACs [3], the specific activity of N-Hydroxycyclohexanecarboximidamide appears to be moderate, suggesting its primary utility lies as a simpler scaffold or intermediate rather than a high-affinity final drug candidate.

HDAC4 Activity
Class-level
Reported vs. inactive non-hydroxylated analog
Supports HDAC-targeted probe development context
Exact IC50 not specified; class-level inference from BindingDB
HDAC4 inhibition Epigenetics Medicinal Chemistry

Calculated LogP and Solubility Profile

The calculated partition coefficient (cLogP) and aqueous solubility of N-Hydroxycyclohexanecarboximidamide provide key quantitative differentiators for its selection in a synthetic or screening workflow. The compound's cLogP is predicted to be significantly lower than that of its non-hydroxylated counterpart, cyclohexanecarboximidamide, and also lower than N-hydroxy aromatic analogs, due to the polar N-hydroxy group [1]. This translates to a higher predicted aqueous solubility, which can be advantageous in certain biological assays [2].

Physicochemical Profile
Supporting evidence
cLogP ~1.0–1.2; LogS ~ -1.5 (predicted)
Supports aqueous assay workflow selection over lipophilic analogs
In silico prediction; experimental validation advised
Physicochemical profiling Drug-likeness ADME

Synthetic Accessibility & Commercial Availability

N-Hydroxycyclohexanecarboximidamide is a commercially available compound from multiple reputable suppliers at high purity (≥95-98%), enabling immediate procurement without the need for custom synthesis . This represents a significant logistical advantage over many substituted amidoximes or more complex N-hydroxycarboxamides, which may require multi-step synthesis and purification . While the exact cost and lead time vary by vendor, its status as a standard catalog item differentiates it from 'made-to-order' analogs.

Procurement Status
Data to verify
Catalog item; purity ≥95%
Reduces project lead time vs. custom-synthesis analogs
Vendor-specific review; lot-to-lot consistency to confirm
Chemical synthesis Building block Procurement

N-Hydroxycyclohexanecarboximidamide Application Scenarios


HDAC Inhibitor Probe Scaffold

Researchers focused on developing novel histone deacetylase (HDAC) inhibitors can utilize N-Hydroxycyclohexanecarboximidamide as a starting scaffold. The presence of the N-hydroxy group, which is essential for zinc chelation in the HDAC active site, makes it a viable starting point for fragment-based or structure-activity relationship (SAR) studies, unlike the inactive cyclohexanecarboximidamide [1]. Its reported, albeit moderate, activity provides a baseline for further chemical optimization to improve potency and selectivity [2].

Synthesis of N-Hydroxyamidine Derivatives

The compound is ideally suited as a versatile building block for preparing a diverse library of N-hydroxyamidines and amidoximes. The primary amidine nitrogen can be readily alkylated or acylated under standard conditions to introduce complexity and probe structure-activity relationships. Its high commercial purity and availability make it a practical choice for generating focused compound collections for biological screening .

Metal Chelation and Coordination Chemistry

The amidoxime group in N-Hydroxycyclohexanecarboximidamide is a known bidentate ligand for various transition metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺) [3]. This makes it a useful ligand for studying metal complexation, particularly in projects where the cyclohexane ring provides a desirable balance of hydrophobicity and conformational flexibility. Its distinct chelation properties differentiate it from simple amides or amines, enabling specific applications in catalysis or materials science [4].

Amidine Prodrug Research

The amidoxime functional group is a well-established prodrug strategy for amidines, which are often plagued by poor oral bioavailability due to their high basicity. N-Hydroxycyclohexanecarboximidamide can serve as a model compound or an intermediate for synthesizing amidine prodrugs [5]. Its use allows researchers to investigate the bioreductive activation of N-hydroxyamidines to amidines by the mitochondrial amidoxime-reducing component (mARC) enzyme system [6].

Application
Selection Property
Validation Focus
HDAC inhibitor probe scaffold
N-hydroxy zinc-binding group
HDAC isoform activity profiling
N-hydroxyamidine library synthesis
Primary amidine reactivity
Derivative purity and characterization
Metal coordination studies
Bidentate amidoxime ligand
Complex stoichiometry and stability
Amidine prodrug model studies
mARC enzyme substrate context
Bioreductive activation monitoring

Technical Documentation Hub

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